3',5'-Dichloro-2'-methylphenacyl bromide

Description

Systematic IUPAC Nomenclature and Structural Representation

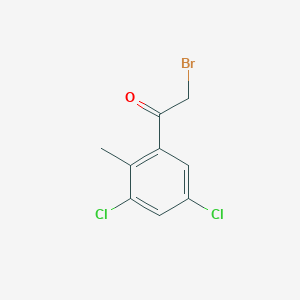

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as 2-bromo-1-(3,5-dichloro-2-methylphenyl)ethanone. This nomenclature follows the standard IUPAC conventions for naming substituted acetophenone derivatives, where the base structure is identified as ethanone with appropriate substituent designations. The systematic name explicitly identifies the bromine atom attached to the second carbon of the ethanone chain, while the aromatic ring bears three substituents: two chlorine atoms at the 3 and 5 positions, and one methyl group at the 2 position relative to the carbonyl attachment point.

The structural representation of 3',5'-dichloro-2'-methylphenacyl bromide can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as CC1=C(C=C(C=C1Cl)Cl)C(=O)CBr. This notation provides a linear representation of the molecular structure, indicating the connectivity and arrangement of atoms within the compound. The International Chemical Identifier string for this compound is InChI=1S/C9H7BrCl2O/c1-5-7(9(13)4-10)2-6(11)3-8(5)12/h2-3H,4H2,1H3, which offers a standardized method for representing the chemical structure in a format suitable for database searches and computational analysis.

The three-dimensional structural characteristics of the compound reveal specific spatial arrangements that influence its chemical behavior. The aromatic ring maintains planarity, while the carbonyl group and attached bromomethyl moiety can adopt various conformational arrangements. The presence of chlorine substituents at the 3 and 5 positions creates a symmetrical substitution pattern that affects the electronic distribution across the aromatic system. The methyl group at the 2 position provides steric influence that may impact the compound's reactivity and interaction with other chemical species.

CAS Registry Number and Alternative Nomenclatural Systems

Molecular Formula and Weight Validation

The molecular formula for 3',5'-dichloro-2'-methylphenacyl bromide is established as C9H7BrCl2O. This formula indicates the compound contains nine carbon atoms, seven hydrogen atoms, one bromine atom, two chlorine atoms, and one oxygen atom. The molecular composition reflects the substituted acetophenone structure with specific halogen and methyl modifications that distinguish this compound from related phenacyl derivatives.

Molecular weight calculations based on current atomic mass standards yield a value of 281.96 grams per mole. This molecular weight determination utilizes the most recent atomic mass values established by the International Union of Pure and Applied Chemistry and represents the standard atomic weights for the constituent elements. The precision of this molecular weight value enables accurate stoichiometric calculations for synthetic procedures and analytical determinations involving this compound.

| Property | Value | Reference Source |

|---|---|---|

| Molecular Formula | C9H7BrCl2O | PubChem Database |

| Molecular Weight | 281.96 g/mol | PubChem Computation |

| Exact Mass | Not specified | - |

| Monoisotopic Mass | Not specified | - |

Validation of the molecular formula through computational chemistry methods confirms the structural integrity and atomic connectivity represented in the chemical databases. The formula accurately reflects the substitution pattern and functional group arrangement characteristic of phenacyl bromide derivatives. Independent verification through multiple database sources confirms the consistency of the molecular formula assignment across different chemical information systems.

The molecular formula serves as a fundamental parameter for characterizing the compound's physical and chemical properties. The specific arrangement of atoms indicated by C9H7BrCl2O determines the compound's molecular geometry, electronic structure, and potential reactivity patterns. The presence of multiple electronegative atoms, including two chlorine atoms, one bromine atom, and one oxygen atom, significantly influences the compound's chemical behavior and intermolecular interactions.

Comparative Analysis of Depository-Supplied Synonyms

Systematic analysis of chemical database entries reveals multiple synonymous designations for 3',5'-dichloro-2'-methylphenacyl bromide that reflect different nomenclatural approaches and institutional preferences. The primary depositor-supplied synonyms include "3',5'-Dichloro-2'-methylphenacyl bromide," "2-bromo-1-(3,5-dichloro-2-methylphenyl)ethanone," and "2-Bromo-1-(3,5-dichloro-2-methylphenyl)ethan-1-one". These variations demonstrate the flexibility within chemical nomenclature while maintaining structural accuracy and chemical meaning.

The term "phenacyl bromide" represents a common nomenclatural convention for compounds containing the bromoacetophenone functional group arrangement. This designation emphasizes the characteristic α-bromoketone structure that defines this class of organic compounds. The phenacyl terminology provides immediate recognition of the functional group arrangement for chemists familiar with this structural motif, facilitating rapid identification and categorization within synthetic chemistry contexts.

Commercial and research databases may employ additional descriptive terms that emphasize specific structural features or functional characteristics. Alternative designations might focus on the halogen substitution pattern, the ketone functionality, or the overall aromatic substitution framework. These varied naming approaches reflect the diverse perspectives and applications relevant to different scientific disciplines and research areas.

| Synonym Type | Example | Emphasis |

|---|---|---|

| IUPAC Systematic | 2-bromo-1-(3,5-dichloro-2-methylphenyl)ethanone | Systematic nomenclature rules |

| Common Name | 3',5'-Dichloro-2'-methylphenacyl bromide | Functional group recognition |

| Extended IUPAC | 2-Bromo-1-(3,5-dichloro-2-methylphenyl)ethan-1-one | Explicit ketone designation |

Comparative analysis reveals that synonymous designations maintain consistent molecular identity while reflecting different aspects of chemical structure and function. The systematic IUPAC name provides the most comprehensive structural description, while common names offer practical utility for routine laboratory communication. Extended nomenclatural forms may include additional descriptive elements that clarify specific structural features or emphasize particular chemical properties.

Properties

IUPAC Name |

2-bromo-1-(3,5-dichloro-2-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrCl2O/c1-5-7(9(13)4-10)2-6(11)3-8(5)12/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITIGNOXUSLDQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Cl)Cl)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Dichloro-2’-methylphenacyl bromide typically involves the bromination of 3’,5’-dichloro-2’-methylacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination.

Industrial Production Methods

On an industrial scale, the production of 3’,5’-Dichloro-2’-methylphenacyl bromide can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dichloro-2’-methylphenacyl bromide undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products

Nucleophilic Substitution: The major products are substituted phenacyl derivatives.

Oxidation: The major products include ketones and carboxylic acids.

Reduction: The major products are alcohols and alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to 3',5'-Dichloro-2'-methylphenacyl bromide exhibit cytotoxic properties against various cancer cell lines. For instance, modifications of related phenacyl derivatives have shown promising results in inhibiting the growth of A549 lung cancer cells, with IC50 values indicating effective concentrations for therapeutic use . The introduction of electron-donating groups in the structure has been found to enhance cytotoxicity, suggesting that substituents play a crucial role in the compound's effectiveness against cancer cells.

Antimicrobial Properties

Preliminary studies have suggested that 3',5'-Dichloro-2'-methylphenacyl bromide exhibits antibacterial activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, which is typical for compounds with similar structural characteristics . This property positions the compound as a potential candidate for developing new antimicrobial agents.

Organic Synthesis Applications

Reagent in Chemical Reactions

3',5'-Dichloro-2'-methylphenacyl bromide serves as an important reagent in organic synthesis. It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles, leading to the formation of diverse organic compounds. Its electrophilic nature allows it to react with nucleophiles such as amines and alcohols, facilitating the synthesis of more complex molecules .

Case Study: Synthesis of Phenacyl Derivatives

In a documented case study, researchers utilized 3',5'-Dichloro-2'-methylphenacyl bromide as a starting material to synthesize a series of phenacyl derivatives. The study highlighted the compound's versatility in generating new derivatives with varying biological activities. The reaction conditions were optimized to achieve high yields, demonstrating its practical application in laboratory settings .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3',5'-Dichloro-2'-methylphenacyl bromide | A549 | TBD | Induction of apoptosis via caspase activation |

| Compound X | MCF-7 | 21.99 | Inhibition of cell proliferation |

| Compound Y | HeLa | 10.33 | Disruption of mitochondrial function |

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | TBD | 100 |

| Escherichia coli | TBD | 100 |

| Pseudomonas aeruginosa | TBD | 100 |

Mechanism of Action

The mechanism of action of 3’,5’-Dichloro-2’-methylphenacyl bromide involves its ability to act as an alkylating agent. The bromine atom in the compound is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity or the modification of protein function, making it useful in biochemical studies.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (Cl) : Enhance electrophilicity at the α-carbon, promoting nucleophilic substitution .

- Steric Effects: Methyl groups (e.g., in 2',5'-dichloro-2,2-dimethylpropiophenone) reduce reactivity compared to less hindered analogs .

- Hydroxy vs. Bromide: The hydroxy group in 3',5'-dichloro-2'-hydroxyacetophenone limits alkylation utility but enables chelation or oxidation reactions .

Comparison of Mechanisms :

- 3',5'-Dichloro-2'-methylphenacyl bromide may act as a prodrug, releasing cytotoxic alkylating agents upon bromide displacement.

- Sepantronium Bromide targets survivin, a protein overexpressed in cancers, offering a distinct mechanism .

Biological Activity

3',5'-Dichloro-2'-methylphenacyl bromide is an organic compound with the molecular formula C₉H₈BrCl₂O. It is a derivative of phenacyl bromide, characterized by the substitution of chlorine atoms at the 3' and 5' positions of the phenyl ring, along with a methyl group at the 2' position. This unique structural configuration contributes to its biological activity, particularly as an alkylating agent in biochemical research.

The primary mechanism of action for 3',5'-Dichloro-2'-methylphenacyl bromide involves its ability to act as an alkylating agent . The bromine atom in the compound is highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This alkylation can inhibit enzyme activity or modify protein function, making it valuable in various biochemical studies and applications in medicinal chemistry.

Chemical Reactions

3',5'-Dichloro-2'-methylphenacyl bromide undergoes several types of chemical reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles (e.g., amines, thiols).

- Oxidation : The compound can be oxidized to form ketones or carboxylic acids.

- Reduction : Reduction reactions can convert the compound into alcohols or alkanes.

Cytotoxicity Studies

Research has demonstrated that 3',5'-Dichloro-2'-methylphenacyl bromide exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC₅₀ values indicating its effectiveness in inhibiting cell proliferation:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 3',5'-Dichloro-2'-methylphenacyl bromide | A549 (lung cancer) | 32.4 ± 2.2 |

| MDA-MB-231 (breast) | 21.99 |

The cytotoxicity is attributed to its ability to induce apoptosis through the activation of pathways involving caspase-3 and p53, which are crucial for programmed cell death and tumor suppression .

Enzyme Inhibition

In addition to its cytotoxic properties, this compound has been studied for its role in enzyme inhibition. By modifying enzyme activity through alkylation, it serves as a useful tool for probing enzyme mechanisms and studying protein interactions. For example, it has been shown to significantly inhibit certain kinases involved in cell signaling pathways critical for cancer progression .

Case Studies

- Study on Cancer Cell Lines : A study evaluated the effects of 3',5'-Dichloro-2'-methylphenacyl bromide on A549 cancer cells. The results indicated a dose-dependent increase in apoptosis markers, including elevated levels of caspase-3 and Bax expression .

- Enzyme Activity Modification : Research demonstrated that treatment with this compound resulted in substantial modifications to enzyme kinetics in various assays, showcasing its potential as a biochemical probe .

Q & A

Q. How can this compound be integrated into multicomponent reactions (MCRs) for synthesizing heterocyclic scaffolds?

- Example : React with thioureas and aldehydes in a Hantzsch-type reaction to form thiazoles. The methyl group sterically directs regioselectivity .

- Yield Optimization : Microwave-assisted synthesis reduces reaction times (e.g., 30 min vs. 24 h) and minimizes decomposition .

Notes on Evidence Utilization

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.